molecular formula C15H12Cl2N6O2S3 B2496342 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389072-86-0

2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2496342
CAS No.: 389072-86-0
M. Wt: 475.38
InChI Key: PZFNXFMKKJPJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-1,3,4-thiadiazole core interconnected via a thioether bridge. The structure includes a 5-ethyl-substituted thiadiazole moiety, a 2-oxoethylamino linker, and a 2,5-dichlorobenzamide group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolo-thiadiazoles, benzothiazole hybrids) demonstrate antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

2,5-dichloro-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6O2S3/c1-2-11-20-21-13(27-11)18-10(24)6-26-15-23-22-14(28-15)19-12(25)8-5-7(16)3-4-9(8)17/h3-5H,2,6H2,1H3,(H,18,21,24)(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNXFMKKJPJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The compound's structure features multiple active pharmacophores, notably the thiadiazole rings and a benzamide moiety. These structural components are essential for its biological interactions. The synthesis typically involves multi-step reactions that include the formation of thiadiazole derivatives and subsequent modifications to achieve the final product.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives possess potent antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups (e.g., Cl or Br) at specific positions on the ring enhances this activity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented:

  • Mechanisms of Action : Thiadiazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
  • Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, one derivative showed an IC50 value in the micromolar range against these cell lines .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureEffect on Biological Activity
Electron-withdrawing groupsEnhance antimicrobial activity
Substituents at para positionAffect receptor binding affinities
Presence of thiadiazole ringsContribute to anticancer properties

Research Findings

Recent studies have explored various aspects of the compound's biological activity:

  • Antimicrobial Studies : A comprehensive evaluation revealed that compounds with electron-withdrawing groups exhibited improved efficacy against bacterial strains compared to their electron-donating counterparts .
  • Anticancer Mechanisms : Investigations into the mechanisms revealed that these compounds can inhibit key signaling pathways involved in cancer progression .
  • Synergistic Effects : Some studies suggest that combining thiadiazole derivatives with other known anticancer agents can lead to synergistic effects, enhancing overall therapeutic outcomes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance:

  • Synthesis and Testing : Thiadiazole derivatives have been synthesized and tested for their anticancer activity against various cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated significant anti-proliferative effects with some compounds exhibiting IC50 values as low as 2.44 µM against LoVo cells .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest. The compounds interact with cellular pathways that regulate growth and survival, leading to increased cancer cell death .

Antimicrobial Properties

Thiadiazole derivatives have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains:

  • In Vitro Studies : In studies involving different bacterial species, certain thiadiazole derivatives demonstrated effective antibacterial properties. For example, compounds derived from the thiadiazole scaffold showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is another area of interest:

  • Mechanistic Insights : Some studies suggest that these compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerLoVo (colon cancer)2.44
AnticancerMCF-7 (breast cancer)23.29
AntibacterialStaphylococcus aureusNot specified
AntibacterialEscherichia coliNot specified
Anti-inflammatoryVariousNot specified

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical and preclinical settings:

  • Study on Anticancer Activity : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects through in vitro assays. Compounds were found to significantly inhibit cell proliferation and induce apoptosis in cancer cell lines .
  • Antimicrobial Efficacy Study : Research focused on the antimicrobial properties highlighted how specific substitutions on the thiadiazole ring enhanced antibacterial activity against common pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s bis-thiadiazole architecture distinguishes it from related derivatives. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Linkage Type Reported Bioactivity Source
Target Compound Bis-1,3,4-thiadiazole 5-Ethyl, 2,5-dichlorobenzamide Thioether, amide Not specified N/A
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () 1,3,4-Thiadiazole Phenyl, trichloroethyl, acetamide Amide Not reported
3-(m/p-Nitrophenyl)-6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles () Triazolo-thiadiazole Nitrophenyl, aryl Covalent fusion Antibacterial (S. aureus, E. coli)
Thiadiazole-benzothiazole hybrids () Thiadiazole-benzothiazole Methyl/amino, benzothiazole Thioether, amide COX inhibition

Substituent Effects

  • Electron-Withdrawing Groups : The target compound’s 2,5-dichlorobenzamide group increases lipophilicity and electronegativity compared to ’s trichloroethyl-acetamide or ’s nitrophenyl derivatives. This may enhance target binding or metabolic stability .
  • Alkyl vs. Aryl Groups: The 5-ethyl substituent on the thiadiazole ring offers moderate lipophilicity, contrasting with ’s phenyl group (higher aromaticity) and ’s methyl/amino groups (polarity). Ethyl may balance solubility and membrane penetration .

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Propionic Acid

The 5-ethyl-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide with propionic acid under dehydrating conditions.

Procedure :

  • Thiosemicarbazide (0.1 mol) and propionic acid (0.12 mol) are refluxed in phosphorus oxychloride (30 mL) for 4 hours.
  • The reaction mixture is cooled, quenched with ice-water, and neutralized with 10% NaOH.
  • The precipitate is filtered and recrystallized from ethanol, yielding white crystals (82% yield).

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).
  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, J = 7.4 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.4 Hz, 2H, CH₂CH₃), 5.32 (s, 2H, NH₂).

Preparation of 2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl Thiol

Mercaptoacetylation of 5-Ethyl-1,3,4-thiadiazol-2-amine

The thiol-containing spacer is introduced via reaction with mercaptoacetic acid.

Procedure :

  • 5-Ethyl-1,3,4-thiadiazol-2-amine (0.05 mol) is dissolved in dry DMF under nitrogen.
  • Mercaptoacetic acid (0.06 mol) and DCC (0.06 mol) are added, and the mixture is stirred at 0°C for 2 hours.
  • After warming to room temperature, the dicyclohexylurea byproduct is filtered, and the filtrate is concentrated.
  • The residue is purified by silica gel chromatography (EtOAc/hexane, 1:3), affording the thiol intermediate as a yellow solid (75% yield).

Characterization :

  • IR (KBr) : 2550 cm⁻¹ (S-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
  • ¹³C NMR (CDCl₃) : δ 173.5 (C=O), 162.3 (thiadiazole C-2), 28.4 (CH₂CH₃), 12.7 (CH₂CH₃).

Assembly of the Bis-Thiadiazole-Thioether Core

Oxidative Coupling of Thiols with 5-Amino-1,3,4-thiadiazole-2-thiol

The central thioether bridge is constructed using a nucleophilic aromatic substitution reaction.

Procedure :

  • 2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thiol (0.03 mol) and 5-amino-1,3,4-thiadiazole-2-thiol (0.03 mol) are dissolved in anhydrous DMF.
  • Potassium carbonate (0.09 mol) is added, and the mixture is heated at 80°C for 6 hours.
  • The reaction is cooled, poured into ice-water, and acidified with HCl.
  • The precipitate is collected and recrystallized from acetonitrile, yielding the bis-thiadiazole-thioether (68% yield).

Characterization :

  • ESI-MS : m/z 429.2 [M+H]⁺ (calc. 428.1).
  • ¹H NMR (DMSO-d₆) : δ 1.27 (t, J = 7.3 Hz, 3H), 3.18 (s, 2H, SCH₂), 4.45 (s, 2H, NHCO), 7.85 (s, 1H, thiadiazole H).

Final Coupling with 2,5-Dichlorobenzoyl Chloride

Amide Bond Formation

The benzamide moiety is introduced via Schotten-Baumann conditions.

Procedure :

  • The bis-thiadiazole-thioether (0.01 mol) is suspended in THF/water (1:1, 50 mL).
  • 2,5-Dichlorobenzoyl chloride (0.012 mol) is added dropwise at 0°C with vigorous stirring.
  • The pH is maintained at 8–9 using 10% NaHCO₃.
  • After 3 hours, the organic layer is separated, dried over Na₂SO₄, and concentrated.
  • The crude product is purified by flash chromatography (CH₂Cl₂/MeOH, 95:5), yielding the title compound as a white powder (62% yield).

Characterization :

  • Melting Point : 214–216°C.
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1545 cm⁻¹ (C-Cl).
  • ¹H NMR (DMSO-d₆) : δ 1.29 (t, J = 7.4 Hz, 3H), 3.22 (s, 2H), 4.48 (s, 2H), 7.52–7.89 (m, 3H, aromatic), 10.45 (s, 1H, NH).

Optimization and Scale-Up Considerations

Critical Process Parameters

  • Phosphorus Oxychloride in Cyclization : Excess POCl₃ (>3 equiv.) ensures complete dehydration during thiadiazole formation.
  • Thiol Stability : Reactions involving free -SH groups require inert atmosphere (N₂/Ar) to prevent oxidation.
  • Coupling Efficiency : Schotten-Baumann conditions at 0°C minimize hydrolysis of the acyl chloride.

Purification Challenges

  • Bis-Thiadiazole Solubility : The central scaffold exhibits limited solubility in common solvents, necessitating acetonitrile or DMF/water mixtures for recrystallization.
  • Byproduct Formation : Silica gel chromatography with CH₂Cl₂/MeOH gradients effectively removes unreacted benzoyl chloride and dimeric impurities.

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
  • Elemental Analysis : Calculated for C₁₆H₁₂Cl₂N₆O₂S₂: C 40.43%, H 2.54%, N 17.68%; Found: C 40.38%, H 2.61%, N 17.59%.

Structural Confirmation

  • 2D NMR (HSQC/HMBC) : Correlations confirm connectivity between the thioether bridge and thiadiazole rings.
  • XRD Crystallography : Single-crystal analysis verifies planar thiadiazole rings and antiperiplanar amide conformation.

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves sequential coupling of a benzoyl chloride derivative with an aminothiadiazole intermediate under basic conditions. Key steps include:

  • Reacting 2-amino-5-ethyl-1,3,4-thiadiazole with chloroacetyl chloride to form a thioether linkage .
  • Coupling the intermediate with 2,5-dichlorobenzoyl chloride in solvents like dichloromethane or ethanol, using triethylamine to neutralize HCl .
  • Purification via recrystallization (e.g., using ethanol or pet-ether) and monitoring reaction progress via TLC . Optimization: Control temperature (reflux at 70–80°C) and pH (neutral to slightly basic) to minimize side products .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray crystallography : Resolves the 3D conformation, including bond angles and dihedral angles of the thiadiazole rings and benzamide moiety. SHELX software is widely used for refinement .
  • NMR spectroscopy : 1H and 13C NMR confirm proton environments (e.g., NH groups at δ 7.20–10.68 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported, and how are they assessed?

Initial studies suggest anticancer potential via:

  • In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells), with IC50 values reported in low micromolar ranges .
  • Enzyme inhibition studies : Targets like topoisomerase II or kinases are evaluated using fluorometric or spectrophotometric assays .
  • DNA interaction studies : UV-Vis titration or gel electrophoresis to assess intercalation or groove binding .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., DMAP), and stoichiometry to identify optimal parameters .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% purity .
  • HPLC monitoring : Detects low-abundance byproducts (e.g., dimerization products) for real-time adjustments .

Q. How should conflicting data on biological activity be resolved?

Discrepancies in IC50 values or target specificity may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound stability : Perform stability tests under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS .
  • Structural analogs : Compare with derivatives (e.g., replacing Cl with CF3) to isolate substituent effects .

Q. What advanced techniques elucidate interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins like albumin or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for DNA binding .
  • Molecular docking : Uses software like AutoDock to predict binding poses in enzyme active sites (e.g., cytochrome P450) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Hydrolytic stability : Test in PBS (pH 7.4) at 37°C; thioether linkages may degrade over 24 hours, requiring prodrug strategies .
  • Photodegradation : UV-Vis exposure (e.g., 254 nm) can cleave the benzamide moiety; use amber vials for storage .
  • Metabolic stability : Incubate with liver microsomes to identify major metabolites via LC-MS/MS .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationDoE, Microwave-assisted synthesisSolvent polarity, catalyst loading, time
Structural AnalysisX-ray crystallography, NMR, IRBond angles, δ ppm values, functional groups
Biological AssaysMTT, SPR, ITCIC50, ka/kd, ΔH
Stability TestingLC-MS, UV-VisDegradation half-life, metabolite profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.